Cas no 2167767-06-6 (3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride)

3-(Pyrrolidin-2-yl)propane-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a pyrrolidine moiety, making it a valuable intermediate in medicinal chemistry and protease inhibition studies. The sulfonyl fluoride group confers high reactivity as an electrophile, enabling selective covalent modification of active-site residues in enzymes, particularly serine hydrolases. Its pyrrolidine scaffold enhances structural diversity, facilitating applications in drug discovery and chemical biology. This compound is particularly useful for activity-based protein profiling (ABPP) due to its ability to form stable adducts with target proteins. Its stability and selectivity make it a practical tool for probing enzyme function and developing covalent inhibitors.
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride structure
2167767-06-6 structure
Product name:3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
CAS No:2167767-06-6
MF:C7H14FNO2S
MW:195.254964351654
CID:5985062
PubChem ID:165565457

3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
    • EN300-1576997
    • 2167767-06-6
    • Inchi: 1S/C7H14FNO2S/c8-12(10,11)6-2-4-7-3-1-5-9-7/h7,9H,1-6H2
    • InChI Key: DNBIBHDGCCYFBD-UHFFFAOYSA-N
    • SMILES: S(CCCC1CCCN1)(=O)(=O)F

Computed Properties

  • Exact Mass: 195.07292802g/mol
  • Monoisotopic Mass: 195.07292802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 54.6Ų

3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1576997-0.05g
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
0.05g
$1549.0 2023-06-04
Enamine
EN300-1576997-10.0g
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
10g
$7927.0 2023-06-04
Enamine
EN300-1576997-10000mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
10000mg
$7927.0 2023-09-24
Enamine
EN300-1576997-1000mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
1000mg
$1844.0 2023-09-24
Enamine
EN300-1576997-5000mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
5000mg
$5345.0 2023-09-24
Enamine
EN300-1576997-250mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
250mg
$1696.0 2023-09-24
Enamine
EN300-1576997-500mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
500mg
$1770.0 2023-09-24
Enamine
EN300-1576997-2500mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
2500mg
$3611.0 2023-09-24
Enamine
EN300-1576997-100mg
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
100mg
$1623.0 2023-09-24
Enamine
EN300-1576997-1.0g
3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride
2167767-06-6
1g
$1844.0 2023-06-04

Additional information on 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride

Research Briefing on 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride (CAS: 2167767-06-6) in Chemical Biology and Medicinal Chemistry

3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride (CAS: 2167767-06-6) has recently emerged as a promising chemical probe and therapeutic candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolidine-sulfonyl fluoride scaffold, has garnered significant attention due to its potential applications in targeted covalent inhibition and activity-based protein profiling (ABPP). The following briefing synthesizes the latest research findings on this molecule, highlighting its synthesis, mechanism of action, and therapeutic potential.

Recent studies have demonstrated that 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride exhibits selective reactivity with serine hydrolases, a large and diverse enzyme family implicated in numerous physiological and pathological processes. The sulfonyl fluoride warhead of this compound forms a stable covalent bond with the active-site serine residue, enabling irreversible inhibition of target enzymes. This mechanism has been exploited in the development of novel inhibitors for enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), both of which are key regulators of endocannabinoid signaling.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported the optimized synthesis of 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride and its application in proteome-wide profiling of serine hydrolases. The study employed a combination of chemical proteomics and mass spectrometry to identify over 50 potential cellular targets of this compound in human cell lines. Notably, the compound showed remarkable selectivity for a subset of serine hydrolases involved in lipid metabolism, suggesting potential applications in metabolic disorder therapeutics.

Further investigations have explored the structural-activity relationship (SAR) of this compound. The pyrrolidine moiety appears to confer both improved membrane permeability and target selectivity compared to simpler sulfonyl fluoride derivatives. Molecular docking studies have revealed that the pyrrolidine ring engages in favorable interactions with hydrophobic pockets adjacent to the active sites of many serine hydrolases, explaining the enhanced selectivity profile observed in cellular assays.

From a therapeutic perspective, preliminary in vivo studies in rodent models have shown that 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration. These characteristics make it particularly attractive for central nervous system (CNS) drug development. Current research efforts are focused on optimizing the compound's selectivity and reducing potential off-target effects through structural modifications.

The compound's unique chemical properties have also found applications beyond traditional drug discovery. Recent work has demonstrated its utility as a chemical probe for studying enzyme function in complex biological systems. When coupled with click chemistry handles, 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride derivatives enable visualization and quantification of enzyme activity in living cells and tissues, providing valuable insights into disease mechanisms.

Looking forward, several research groups are investigating the potential of 3-(pyrrolidin-2-yl)propane-1-sulfonyl fluoride derivatives as therapeutic agents for conditions ranging from neurodegenerative diseases to cancer. The compound's ability to selectively modulate specific nodes in cellular signaling networks positions it as a valuable tool for both basic research and drug development. Ongoing clinical translation efforts will be crucial in determining the full therapeutic potential of this promising chemical scaffold.

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